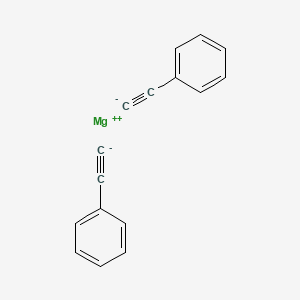
magnesium;ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;ethynylbenzene is an organometallic compound that combines magnesium with ethynylbenzene, a derivative of benzene with an ethynyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;ethynylbenzene typically involves the reaction of ethynylbenzene with a magnesium source, such as magnesium turnings, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{Mg} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where ethynylbenzene is reacted with magnesium in a controlled environment to ensure high yield and purity. The process may include steps for purification and stabilization of the product to prevent degradation.
化学反応の分析
Types of Reactions
Magnesium;ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes.
科学的研究の応用
Magnesium;ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which magnesium;ethynylbenzene exerts its effects involves the interaction of the ethynyl group with various molecular targets. The ethynyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
類似化合物との比較
Similar Compounds
Ethylbenzene: An organic compound with a similar benzene ring structure but with an ethyl group instead of an ethynyl group.
Phenylacetylene: A compound with a similar ethynyl group but without the magnesium component.
Uniqueness
Magnesium;ethynylbenzene is unique due to the presence of both the magnesium and ethynyl groups, which confer distinct reactivity and properties. This combination allows for unique applications in synthesis and materials science that are not possible with similar compounds.
特性
CAS番号 |
6928-78-5 |
|---|---|
分子式 |
C16H10Mg |
分子量 |
226.55 g/mol |
IUPAC名 |
magnesium;ethynylbenzene |
InChI |
InChI=1S/2C8H5.Mg/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
InChIキー |
QHKIXSAFZYMUNR-UHFFFAOYSA-N |
正規SMILES |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


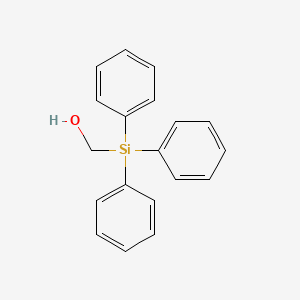
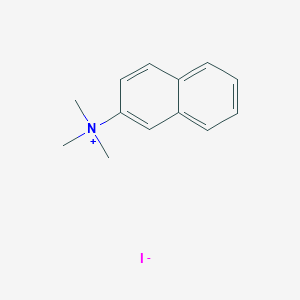
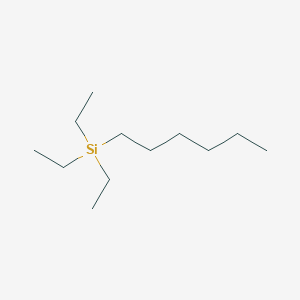
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
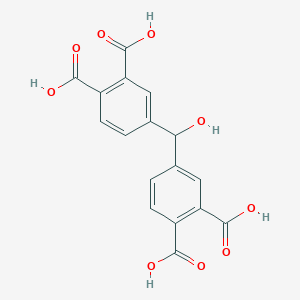


![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
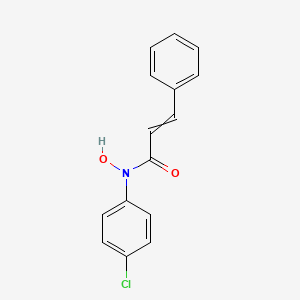
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
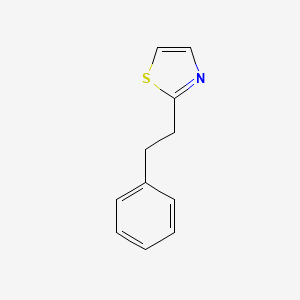
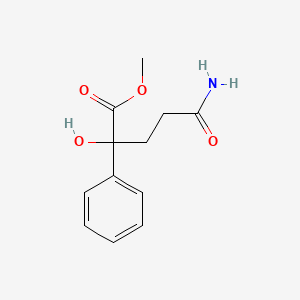
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)
